Acid red 337

Description

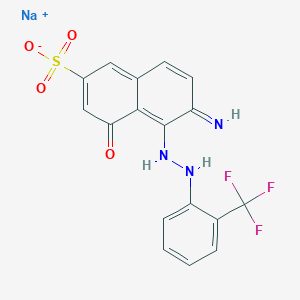

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O4S.Na/c18-17(19,20)11-3-1-2-4-13(11)22-23-16-12(21)6-5-9-7-10(28(25,26)27)8-14(24)15(9)16;/h1-8,24H,21H2,(H,25,26,27);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKLNUHASXGERK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N3NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044713 | |

| Record name | Acid Red 337 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67786-14-5, 12270-02-9 | |

| Record name | Acid Red 337 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067786145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[2-[2-(trifluoromethyl)phenyl]diazenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acid Red 337 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[2-[2-(trifluoromethyl)phenyl]diazenyl]-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID RED 337 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H247YW69C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Acid Red 337

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 337, also known by its Colour Index name C.I. 17102, is a synthetic monoazo dye.[1] Characterized by its brilliant red hue, it finds applications in various industries. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its fundamental identifiers, spectral characteristics, and a detailed description of its synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Chemical and Physical Properties

This compound is an anionic dye that is soluble in water and alcohol.[2] Its chemical structure incorporates a sulfonic acid group, which imparts its acidic nature and water solubility. The presence of the azo bond (-N=N-) is responsible for its characteristic color.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | Sodium 6-amino-4-hydroxy-5-((2-(trifluoromethyl)phenyl)azo)naphthalene-2-sulfonate | [1] |

| Synonyms | C.I. This compound, Acid Red ARL, Acid Red F-2G, Acid Red FRL, Acid Red GN, Acid Brilliant Red 2GN | [1][3] |

| CAS Number | 67786-14-6 | [1] |

| Molecular Formula | C₁₇H₁₁F₃N₃NaO₄S | [1] |

| Molecular Weight | 433.34 g/mol | [1] |

| Appearance | Brilliant red powder | [1] |

| Solubility | Soluble in water and alcohol | [2] |

Table 2: Spectral Properties of this compound

| Property | Value | Reference(s) |

| UV-Vis Absorption Maximum (λmax) | 500.4 nm | [4][5] |

| Molar Extinction Coefficient (ε) | Data not available |

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[1]

-

Diazotization of 2-(Trifluoromethyl)benzenamine: The process begins with the diazotization of the primary aromatic amine, 2-(trifluoromethyl)benzenamine. This reaction is typically carried out in an acidic medium at low temperatures with the addition of a nitrite (B80452) source, such as sodium nitrite, to form the corresponding diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid under acidic conditions.[1] The electrophilic diazonium ion attacks the electron-rich coupling component to form the stable azo compound, this compound.

Experimental Protocols

Determination of Aqueous Solubility (Gravimetric Method)

This protocol provides a general procedure for determining the solubility of an acid dye like this compound in water.

Materials:

-

This compound powder

-

Distilled or deionized water

-

Analytical balance

-

Volumetric flasks

-

Beakers

-

Magnetic stirrer and stir bars

-

Constant temperature water bath or incubator

-

Filtration apparatus (e.g., vacuum filtration with a pre-weighed filter paper of known pore size)

-

Drying oven

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of distilled water in a beaker.

-

Stir the mixture vigorously using a magnetic stirrer in a constant temperature bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After stirring, allow the solution to stand undisturbed in the constant temperature bath for several hours to allow undissolved particles to settle.

-

Carefully decant a known volume of the supernatant into a filtration apparatus equipped with a pre-weighed, dry filter paper.

-

Filter the solution to remove any remaining undissolved particles.

-

Collect the clear filtrate in a pre-weighed beaker.

-

Evaporate the solvent from the filtrate by placing the beaker in a drying oven at a temperature below the decomposition point of the dye until a constant weight is achieved.

-

Weigh the beaker with the dried dye residue.

-

Calculate the solubility in g/L using the following formula:

Solubility (g/L) = (Weight of beaker with residue - Weight of empty beaker) / Volume of filtrate (L)

UV-Visible Spectrophotometric Analysis

This protocol describes how to determine the absorption spectrum and measure the absorbance of this compound at its wavelength of maximum absorbance (λmax).

Materials:

-

This compound powder

-

Distilled or deionized water (or other suitable solvent)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of distilled water in a volumetric flask to prepare a stock solution of a specific concentration.

-

Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

Determination of λmax:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up and stabilize.

-

Fill a cuvette with the solvent (distilled water) to be used as a blank and zero the instrument.

-

Rinse a cuvette with one of the standard solutions and then fill it with the same solution.

-

Place the cuvette in the spectrophotometer and scan across a wavelength range (e.g., 300-700 nm) to obtain the absorption spectrum.

-

Identify the wavelength at which the maximum absorbance occurs. This is the λmax. For this compound, the reported λmax is approximately 500.4 nm.[4][5]

-

-

Quantitative Measurement:

-

Set the spectrophotometer to the determined λmax.

-

Zero the instrument with the blank.

-

Measure the absorbance of each of the standard solutions, starting from the least concentrated.

-

Measure the absorbance of any unknown samples.

-

A calibration curve can be constructed by plotting absorbance versus concentration for the standard solutions. The concentration of unknown samples can then be determined from this curve using the Beer-Lambert law.

-

Biodegradation

Studies have shown that this compound can be degraded by certain microorganisms. For instance, Bacillus megaterium has been shown to effectively decolorize and degrade this compound, breaking it down into smaller, simpler aliphatic compounds.[6] This information is particularly relevant for environmental and toxicological assessments.

Conclusion

This technical guide has summarized the key chemical properties of this compound. While fundamental data such as molecular formula, weight, and a general synthesis route are well-established, there is a notable lack of publicly available, specific quantitative data for properties like solubility, pKa, and molar extinction coefficient. The provided experimental protocols offer a general framework for determining these properties. Further research to quantify these parameters would be beneficial for a more complete understanding and application of this compound in scientific and industrial settings.

References

An In-depth Technical Guide to C.I. 17102 / CAS Number 67786-14-5 (Acid Red 337)

This technical guide provides a comprehensive overview of C.I. 17102, also known by its CAS number 67786-14-5 and common name Acid Red 337. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, toxicological profile, and potential biological interactions.

Chemical and Physical Properties

This compound is a single azo dye recognized for its brilliant red color.[1] It is primarily used in the textile industry for dyeing nylon and in some cosmetic applications.[2] Key identifying and physical properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | C.I. This compound, Acid Red ARL, Acid Red F-2G, Acid Red FRL | [1][2][3] |

| CAS Number | 67786-14-5 | [4] |

| C.I. Number | 17102 | [2] |

| Molecular Formula | C₁₇H₁₁F₃N₃NaO₄S | [4] |

| Molecular Weight | 433.34 g/mol | [4] |

| Appearance | Red powder | [4] |

| Odor | Odorless | [4] |

| Chemical Stability | Stable under normal temperatures and pressures. | [4] |

| Incompatibilities | Strong oxidizing and reducing agents. | [4] |

| Hazardous Decomposition | Irritating and toxic fumes and gases upon combustion. | [4] |

Toxicological Profile

The toxicological data for this compound is limited. However, based on available Safety Data Sheets (SDS), the primary hazards are related to irritation and potential harm upon ingestion or inhalation.[4]

| Endpoint | Observation | Reference |

| Acute Oral Toxicity | Harmful if swallowed, may cause gastrointestinal irritation. | [4] |

| Skin Irritation | May cause skin irritation in sensitive individuals. | [4][5] |

| Eye Irritation | Causes serious eye irritation. | [5] |

| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust. | [4][5] |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA. | [4] |

| Mutagenicity | Mutagenicity data has been reported, though specifics are not detailed in the available SDS. | [4] |

| Teratogenicity | No information present. | [4] |

| Neurotoxicity | No information present. | [4] |

Potential Mechanism of Action and Signaling Pathways (Inferred)

Direct research on the specific signaling pathways affected by this compound is not currently available in the public domain. However, the mechanism of action for azo dyes in a biological context is generally understood to involve their metabolic reduction, primarily by the gut microbiota.[6][7] This process cleaves the azo bond (-N=N-), leading to the formation of aromatic amines.[6][7] These metabolites are often the primary drivers of toxicological effects, as some aromatic amines are known carcinogens.[7][8]

The following diagram illustrates the generalized metabolic pathway of azo dyes in the human gut, which can be inferred as a potential route of biotransformation for this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound - Acid Red ARL - Acid Red F-2G from Emperor Chem [emperordye.com]

- 3. 39280-63-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. cncolorchem.com [cncolorchem.com]

- 5. aksci.com [aksci.com]

- 6. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectral Properties of Acid Red 337: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral properties of the monoazo dye, Acid Red 337 (C.I. 17102). While primarily utilized in the textile industry for its vibrant red hue, understanding its photophysical characteristics is crucial for researchers exploring its potential in broader scientific applications. This document outlines the known spectral data for this compound, details experimental protocols for its characterization, and presents this information in a clear, accessible format for scientific professionals. Due to the limited availability of comprehensive spectral data for this compound in scientific literature, this guide also includes comparative data from the well-characterized xanthene dye, Eosin (B541160) Y (Acid Red 87), to provide a more complete illustrative profile of a red acid dye.

Introduction to this compound

This compound, with the chemical formula C₁₇H₁₁F₃N₃NaO₄S, is a synthetic anionic dye belonging to the single azo class.[1][2][3] Its structure, characterized by an azo linkage (-N=N-) between aromatic rings, is responsible for its chromophoric properties.[1][2] Predominantly used for dyeing polyamide fibers, its application in research and drug development is not well-documented.[2] However, its water solubility and distinct color suggest potential for use as a biological stain or marker, contingent on a thorough understanding of its spectral behavior and potential interactions with biological macromolecules.

Physicochemical and Spectral Properties

Known Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound, 17102 | [1] |

| Chemical Formula | C₁₇H₁₁F₃N₃NaO₄S | [1][2] |

| Molecular Weight | 433.34 g/mol | [1][2] |

| CAS Number | 67786-14-6 | [1][2] |

| Appearance | Brilliant red powder | [2][3] |

| Absorption Maximum (λmax) | 500.4 nm |

Illustrative Spectral Properties: Eosin Y (Acid Red 87)

To provide researchers with a representative dataset for a red acid dye, the spectral properties of Eosin Y (Acid Red 87) are presented below. Eosin Y is a widely studied xanthene dye, and its photophysical characteristics are well-documented. It is crucial to note that this data is for illustrative purposes and does not represent the actual spectral properties of this compound.

| Property | Value (Eosin Y in Water) | Value (Eosin Y in Ethanol) | Reference |

| Absorption Maximum (λmax) | 517 nm | 524.75 nm | [4][5] |

| Molar Absorptivity (ε) | 7.4 x 10⁵ M⁻¹cm⁻¹ at 517 nm | 112,000 M⁻¹cm⁻¹ at 524.75 nm | [5][6] |

| Emission Maximum (λem) | ~543 nm | ~555 nm | [7] |

| Fluorescence Quantum Yield (Φf) | 0.2 | 0.67 | [2][8] |

Experimental Protocols

The following sections detail standardized experimental procedures for determining the key spectral properties of a water-soluble dye such as this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the determination of the absorption spectrum and molar absorptivity using a UV-Visible spectrophotometer.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of the dye.

Materials:

-

This compound

-

Distilled or deionized water (or other appropriate solvent)

-

Volumetric flasks (various sizes)

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 10 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range for scanning (e.g., 300-700 nm).

-

Blank Measurement: Fill a quartz cuvette with the solvent used for the dye solutions. Place it in the spectrophotometer and record a baseline (blank) spectrum. This will be subtracted from the sample spectra.

-

Sample Measurement: Starting with the lowest concentration, rinse the cuvette with the sample solution, then fill the cuvette and place it in the spectrophotometer. Record the absorption spectrum.

-

Repeat: Repeat the measurement for all prepared dilutions.

-

Data Analysis:

-

Identify the λmax from the absorption spectra.

-

Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λmax versus concentration.

-

The molar absorptivity (ε) is determined from the slope of the linear fit of this plot (slope = εl, where l is the path length, typically 1 cm).

-

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum and the relative quantum yield.

Objective: To determine the fluorescence emission maximum (λem) and the fluorescence quantum yield (Φf).

Materials:

-

This compound solution of known absorbance at the excitation wavelength

-

A standard fluorophore with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

-

Solvent matching that of the standard and sample

-

Fluorescence cuvettes

-

Spectrofluorometer

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects. Prepare a solution of the standard fluorophore with a similar absorbance at the same excitation wavelength.

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize. Set the excitation wavelength to the λmax of the dye. Set the emission scan range (e.g., from the excitation wavelength +10 nm to 800 nm).

-

Blank Measurement: Record the emission spectrum of the pure solvent.

-

Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.

-

Standard Measurement: Without changing the instrument settings, record the fluorescence emission spectrum of the standard fluorophore solution.

-

Data Analysis:

-

Identify the emission maximum (λem) from the sample's spectrum.

-

Correct the spectra by subtracting the solvent blank.

-

Integrate the area under the emission curves for both the sample (Is) and the standard (Ir).

-

Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

-

Visualizations

Experimental Workflows

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Caption: Workflow for Fluorescence Spectroscopy.

Conceptual Relationship

As no specific signaling pathways involving this compound are documented, the following diagram illustrates the general relationship between a dye's chemical structure and its resulting spectral properties, a fundamental concept in photochemistry and material science.

Caption: Dye Structure-Property Relationship.

Conclusion

This compound is a commercially important dye with a characteristic red color, defined by its absorption maximum at approximately 500.4 nm. While its primary use is in the textile industry, this guide provides the foundational information and standardized protocols necessary for researchers to begin exploring its potential in other scientific fields. The lack of comprehensive public data on its molar absorptivity and fluorescence properties underscores the need for further characterization. The inclusion of data for Eosin Y serves as a valuable reference point for understanding the typical spectral behavior of red acid dyes. The detailed experimental workflows and conceptual diagrams provided herein are intended to facilitate the systematic investigation of this compound and other similar chromophores.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. omlc.org [omlc.org]

- 3. Estimation of quantum yields of weak fluorescence from eosin Y dimers formed in aqueous solutions - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. PhotochemCAD | Eosin Y [photochemcad.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Effect of Solvent on Intensity of Absorption and Fluorescence of Eosin Y Dye and Spectral Properties of Eosin Y Dye [jmchemsci.com]

Acid Red 337 solubility in water and other solvents.

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the solubility of Acid Red 337. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information. Furthermore, it details a comprehensive, generalized experimental protocol for determining the solubility of dyes such as this compound in aqueous and organic solvents. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.

Introduction to this compound

This compound, also known by its Colour Index name C.I. This compound, is a brilliant red, water-soluble anionic dye.[1] Its chemical formula is C₁₇H₁₁F₃N₃NaO₄S, with a molecular weight of 433.34 g/mol .[2][3] The dye belongs to the single azo class of molecules and is identified by the CAS Registry Number 67786-14-6.[2][4] It is primarily used for dyeing and printing on nylon, silk, and wool, and also finds applications in cosmetics and as a fluorescent marker for groundwater exploration.[3][5]

Solubility of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Source(s) |

| Water | Soluble | [1][6][7][8] |

| Alcohol | Soluble | [6] |

It is important to note that as an acid dye, its solubility in water is expected to be pH-dependent.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in a specific solvent. This protocol is based on the widely used gravimetric method, which is a reliable technique for this purpose.[9]

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

High-purity this compound

-

Analytical grade solvent of interest (e.g., water, ethanol, dimethylformamide)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass vials with screw caps

-

Oven or vacuum oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume of the solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is recommended to perform a preliminary kinetics study to determine the time required to achieve equilibrium.[9]

-

-

Sample Withdrawal and Filtration:

-

After reaching equilibrium, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the temperature.

-

Immediately attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry volumetric flask.[9]

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Place the volumetric flask in an oven at a temperature sufficient to evaporate the solvent without degrading the dye (e.g., 60-80 °C). A vacuum oven is preferred to lower the evaporation temperature.

-

Once all the solvent has evaporated, cool the flask in a desiccator to room temperature.

-

Weigh the flask containing the dried dye residue on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.[9]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final constant weight.

-

The solubility (S) can be expressed in grams per liter (g/L) using the following formula:

S (g/L) = (Mass of dried dye (g)) / (Volume of filtered solution (L))[9]

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before commencing the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a dye using the gravimetric method.

References

- 1. afirm-group.com [afirm-group.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. China this compound Suppliers, Manufacturers, Factory - Wholesale Price - TIANYA [dyesupplier.com]

- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Acid Red ARL - Acid Red F-2G from Emperor Chem [emperordye.com]

- 6. tkechemical.com [tkechemical.com]

- 7. This compound Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]

- 8. Acid Red 337Disperse Dyes-Reactive Dyes-Blend Dyes-Cationic Dyes-Acid Dyes-Direct Dyes-Vat Dyes-Basic Dyes-Aite International Trade (Zibo) Co., LTD [sdaite.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action for Acid Red 337 as a Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acid Red 337 (C.I. 17102), a water-soluble monoazo dye, is recognized for its utility in various industrial applications, including textile dyeing and as a fluorescent tracer.[1][2] Its chemical structure, sodium 6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulfonate, provides the basis for its fluorescent properties.[3][4][5] This technical guide synthesizes the theoretical and practical understanding of this compound's mechanism of action as a fluorescent dye. Due to a notable lack of specific photophysical data in peer-reviewed literature for this particular dye, this guide combines foundational principles of fluorescence with data from structurally similar sulfonated azo dyes to present a comprehensive operational framework. The guide covers the core photophysical principles, environmental influences on its fluorescence, potential applications in biomolecular interaction studies, and detailed experimental protocols for its characterization and use.

Core Mechanism of Fluorescence

The fluorescence of this compound originates from its extended π-conjugated system, a characteristic feature of azo dyes. The fundamental mechanism involves the absorption of photons, leading to the excitation of electrons to a higher energy state, followed by the radiative relaxation back to the ground state, which results in the emission of light.

The core structure responsible for the photophysical properties of this compound is the azobenzene (B91143) moiety linked to a sulfonated naphthalene (B1677914) ring system. The electron-withdrawing trifluoromethyl group and the electron-donating amino and hydroxyl groups on the aromatic rings influence the electronic transitions and, consequently, the fluorescence characteristics. The sulfonate group ensures water solubility, making it suitable for applications in aqueous environments.[2]

Photophysical Principles

-

Absorption (Excitation): The process where the molecule absorbs a photon, promoting an electron to an excited singlet state (S₁). The wavelength of maximum absorption (λmax) is a key characteristic.

-

Emission: The radiative decay from the lowest vibrational level of the S₁ state back to the ground state (S₀), releasing a photon. The emission spectrum is typically red-shifted compared to the absorption spectrum.

-

Stokes Shift: The difference in wavelength between the absorption and emission maxima. A larger Stokes shift is generally desirable to minimize self-absorption and improve signal-to-noise ratios.

-

Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed. This value represents the efficiency of the fluorescence process.

-

Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.

Data Presentation: Photophysical Properties

The following table summarizes the anticipated, yet hypothetical, photophysical parameters for this compound in an aqueous buffer (pH 7.4). These values are based on the characteristics of similar sulfonated red azo dyes and serve as a baseline for experimental determination.

| Parameter | Symbol | Hypothetical Value | Unit |

| Absorption Maximum | λabs | ~540 | nm |

| Emission Maximum | λem | ~600 | nm |

| Stokes Shift | Δλ | ~60 | nm |

| Molar Absorptivity | ε | ~30,000 | M-1cm-1 |

| Fluorescence Quantum Yield | ΦF | ~0.1 | - |

| Fluorescence Lifetime | τ | ~1-3 | ns |

Environmental Effects on Fluorescence

The fluorescence of this compound is expected to be sensitive to its local environment. Understanding these effects is crucial for its application as a fluorescent probe.

Solvatochromism

The polarity of the solvent can influence the electronic energy levels of the dye, leading to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism.[6][7][8][9] For many azo dyes, an increase in solvent polarity can lead to a bathochromic (red) shift in the emission spectrum due to the stabilization of the more polar excited state.

pH Dependence

The presence of amino and hydroxyl groups in the structure of this compound suggests that its fluorescence may be pH-dependent.[10][11] Protonation or deprotonation of these groups can alter the electronic structure of the molecule, leading to changes in fluorescence intensity and/or wavelength. This property could be exploited for pH sensing in specific environments.

Interaction with Biomolecules

The interaction of this compound with biomolecules, such as proteins, can significantly alter its fluorescent properties. Binding to a hydrophobic pocket in a protein, for instance, can shield the dye from the aqueous environment, potentially leading to an enhancement of its fluorescence quantum yield and a blue shift in its emission spectrum.[12][13]

Potential Application: Probing Protein Binding

Based on studies of similar sulfonated azo dyes, this compound has the potential to be used as an extrinsic fluorescent probe to study protein structure and binding.[14][15][16][17][18] For example, it could be used to investigate the binding of ligands to serum albumin.

Signaling Pathway: Fluorescence Quenching upon Protein Binding

The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be quenched upon the binding of a small molecule like this compound. This quenching can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) if there is sufficient spectral overlap between the protein's emission and the dye's absorption, or through the formation of a non-fluorescent ground-state complex (static quenching). By titrating a protein solution with this compound and monitoring the decrease in protein fluorescence, one can determine binding constants and the number of binding sites.

Figure 1. Simplified diagram of fluorescence quenching upon binding of this compound to a protein.

Experimental Protocols

The following are detailed methodologies for the characterization of this compound as a fluorescent dye.

Determination of Photophysical Properties

Figure 2. Experimental workflow for the photophysical characterization of this compound.

6.1.1 Molar Absorptivity Measurement

-

Objective: To determine the molar absorptivity (ε) of this compound at its absorption maximum (λmax).

-

Materials:

-

This compound powder

-

High-purity solvent (e.g., phosphate-buffered saline, pH 7.4)

-

UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

-

Procedure:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in the chosen solvent.

-

Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 15 µM).

-

Record the absorbance spectrum for each dilution from 300 to 700 nm, using the solvent as a blank.

-

Identify the λmax from the spectra.

-

Plot the absorbance at λmax versus the concentration.

-

Calculate ε from the slope of the linear region of the plot according to the Beer-Lambert law (A = εcl).

-

6.1.2 Fluorescence Quantum Yield Determination (Relative Method) [19][20]

-

Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a known standard.

-

Materials:

-

This compound solution

-

Fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

-

Procedure:

-

Prepare solutions of this compound and the standard with absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorbance of both solutions at the chosen excitation wavelength.

-

Record the corrected fluorescence emission spectrum of both the sample and the standard over their entire emission range, using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission spectra for both the sample (Isample) and the standard (Istd).

-

Calculate the quantum yield of this compound using the following equation: ΦF, sample = ΦF, std × (Isample / Istd) × (Astd / Asample) × (ηsample2 / ηstd2) where A is the absorbance at the excitation wavelength and η is the refractive index of the solvent.

-

6.1.3 Fluorescence Lifetime Measurement [21][22][23]

-

Objective: To determine the fluorescence lifetime (τ) of this compound.

-

Materials:

-

Dilute solution of this compound (absorbance < 0.1)

-

Time-Correlated Single Photon Counting (TCSPC) system with a pulsed laser source and a fast detector.

-

-

Procedure:

-

Excite the sample with the pulsed laser at a wavelength near its absorption maximum.

-

Collect the fluorescence emission at the emission maximum.

-

Record the decay of fluorescence intensity over time.

-

Fit the decay curve with an exponential function to determine the fluorescence lifetime (τ).

-

Protocol for Protein Binding Studies

6.2.1 Fluorescence Quenching Titration

-

Objective: To determine the binding constant (Ka) and the number of binding sites (n) for the interaction of this compound with a protein (e.g., Human Serum Albumin).

-

Materials:

-

Protein solution of known concentration (e.g., 5 µM HSA in PBS)

-

Concentrated stock solution of this compound in the same buffer

-

Spectrofluorometer

-

Micropipettes

-

-

Procedure:

-

Place the protein solution in a quartz cuvette.

-

Record the intrinsic fluorescence emission spectrum of the protein (e.g., excitation at 280 nm, emission scan from 300 to 450 nm).

-

Add small aliquots of the this compound stock solution to the protein solution.

-

After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes.

-

Record the fluorescence emission spectrum after each addition.

-

Correct the fluorescence intensity for the inner filter effect.

-

Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism and binding parameters.

-

Conclusion

This compound is a fluorescent monoazo dye with potential applications in research beyond its traditional industrial uses. While specific photophysical data for this dye is sparse, its structural characteristics suggest that it behaves as a fluorescent probe whose properties are sensitive to the local environment. This guide provides a comprehensive theoretical framework and detailed experimental protocols for the characterization and application of this compound as a fluorescent dye. The provided workflows and methodologies will enable researchers to systematically investigate its properties and unlock its potential for use in areas such as biomolecular interaction studies and as a fluorescent sensor. Further experimental validation of the hypothetical parameters presented herein is essential for its establishment as a reliable tool in the researcher's toolkit.

References

- 1. This compound - Acid Red ARL - Acid Red F-2G from Emperor Chem [emperordye.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. sodium 6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulphonate CAS#: 67786-14-5 [m.chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. openaccess.iku.edu.tr [openaccess.iku.edu.tr]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Fluorescent dyes as probes to study lipid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Extrinsic Fluorescent Dyes as Tools for Protein Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. Evaluation of the Interactions between Human Serum Albumin (HSA) and Non-Steroidal Anti-Inflammatory (NSAIDs) Drugs by Multiwavelength Molecular Fluorescence, Structural and Computational Analysis [mdpi.com]

- 19. jasco-global.com [jasco-global.com]

- 20. jasco.hu [jasco.hu]

- 21. users.ox.ac.uk [users.ox.ac.uk]

- 22. youtube.com [youtube.com]

- 23. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safety and Handling of Acid Red 337

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for Acid Red 337, a synthetic azo dye. The information is intended for professionals in research and development who may work with this compound. Due to the limited availability of specific quantitative toxicological data for this compound, this guide also incorporates general safety information pertinent to the class of azo dyes.

Chemical and Physical Properties

This compound is a monoazo dye characterized by its brilliant red color.[1] While detailed physicochemical data is not extensively available in public literature, the following properties have been identified.

| Property | Value | Reference |

| Synonyms | C.I. This compound, 6-Amino-4-hydroxy-5-((2-(trifluoromethyl)phenyl)azo)-2-naphthalenesulfonic acid, sodium salt | [2] |

| CAS Number | 67786-14-5 | [1] |

| Molecular Formula | C17H11F3N3NaO4S | [1][3] |

| Molecular Weight | 433.34 g/mol | [1][3] |

| Appearance | Red powder | [3] |

| Odor | Odorless | [3] |

| Solubility | Data not readily available. Azo dyes can have low solubility in aqueous solutions. | [3] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Partition Coefficient (Log Kow) | Not available | [2] |

Toxicological Data

Comprehensive toxicological studies for this compound are not widely published.[2][3] The primary hazards identified are skin, eye, and respiratory irritation.[2][3] It is important to consider the toxicological profile of azo dyes as a class. A significant concern with some azo dyes is their potential to break down under reductive conditions to form aromatic amines, which may be carcinogenic.[4][5]

| Parameter | Endpoint | Species | Route | Value | Reference |

| Acute Toxicity (LD50/LC50) | Not available for this compound | - | - | Not available | [2][3] |

| Skin Irritation | Causes skin irritation | Not specified | Dermal | - | [2] |

| Eye Irritation | Causes serious eye irritation | Not specified | Ocular | - | [2] |

| Respiratory Irritation | May cause respiratory irritation | Not specified | Inhalation | - | [2] |

| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA | - | - | No data available | [3] |

| Mutagenicity | Mutagenicity data has been reported, but specific results are not readily available. | - | - | Data reported | [3] |

Hazard Identification and GHS Classification

This compound is classified with the following hazards:

-

Hazard Statements:

-

Signal Word: Warning[2]

-

Pictograms:

-

! (Exclamation Mark)

-

Experimental Protocols

The following protocols are provided as a guide for handling this compound in a laboratory setting. These are general guidelines and should be adapted to specific experimental conditions and institutional safety policies.

Personal Protective Equipment (PPE) Protocol

Proper PPE is mandatory when handling this compound to prevent exposure.

-

Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] A face shield may be required for splash hazards.[7]

-

Skin Protection:

-

Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator for dusts should be worn.[8]

Weighing and Handling Protocol

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[8]

-

Dispensing: Use a spatula or other appropriate tool to handle the powder. Avoid creating dust clouds.

-

Cleaning: Clean up spills immediately by vacuuming or sweeping up the material and placing it into a suitable disposal container.[3] Avoid dry sweeping that can generate dust.

Dissolving Protocol for Poorly Soluble Azo Dyes

Given that the solubility of this compound is not well-documented and many azo dyes have poor aqueous solubility, the following protocol can be adapted.

-

Solvent Selection: If an aqueous solution is required and solubility is low, a small amount of a water-miscible organic solvent such as DMSO may be used to create a stock solution.[3]

-

Stock Solution Preparation: a. Accurately weigh the required amount of this compound. b. In a chemical fume hood, add the appropriate volume of the chosen organic solvent to the dye powder. c. Vortex or sonicate until the dye is completely dissolved.

-

Dilution: The stock solution can then be added dropwise to the aqueous buffer with stirring to achieve the desired final concentration.[3]

Emergency Procedures

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.

Accidental Release Measures

-

Isolate the Area: Evacuate unnecessary personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Containment and Cleanup:

-

Wear appropriate PPE.

-

For solid spills, carefully sweep or vacuum the material to avoid generating dust and place it in a sealed container for disposal.[8]

-

For liquid spills, absorb with an inert material and place in a sealed container for disposal.

-

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Hazardous Combustion Products: During a fire, irritating and toxic gases may be generated, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen fluoride.[2]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][8] Keep away from incompatible materials such as strong oxidizing agents.[3]

-

Chemical Stability: Stable under normal temperatures and pressures.[3]

-

Conditions to Avoid: Avoid dust generation and exposure to incompatible materials.[3]

Visualizations

Caption: A logical workflow for the safe handling of this compound.

Conclusion

While this compound has specific industrial applications, particularly in dyeing, its use in a research setting necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols.[9] The lack of comprehensive, publicly available toxicological data for this specific compound underscores the importance of treating it with caution and adhering to the general safety principles for handling azo dyes. Researchers and laboratory personnel must prioritize the use of appropriate personal protective equipment, proper handling techniques to minimize exposure, and be prepared for emergency situations.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. atslab.com [atslab.com]

- 6. This compound - Acid Red ARL - Acid Red F-2G from Emperor Chem [emperordye.com]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. Lab Experiment in Azo Dye Preparation | PDF | Solubility | Chemical Substances [scribd.com]

- 9. This compound | 39280-63-2 [chemicalbook.com]

Acid Red 337: A Technical Guide for Staining Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Red 337, a monoazo dye, presents potential as a staining agent in various biological research applications. This technical guide provides a comprehensive overview of its properties, mechanism of action, and a general protocol for its use as a counterstain in histology. While detailed experimental data in biological systems are limited in publicly available literature, this document consolidates existing information to guide researchers in its potential applications.

Introduction

This compound, with the Colour Index number 17102, is a synthetic anionic dye.[1] Belonging to the monoazo class of dyes, its molecular structure is characterized by a single azo group (-N=N-).[2] While extensively used in the textile industry for dyeing polyamide, wool, and silk, its application as a biological stain is also noted, primarily for visualizing cells and tissues under a microscope.[1][2][3] Its anionic nature allows it to bind to cationic components within biological specimens, making it a candidate for a cytoplasmic counterstain in histological preparations.[4]

Physicochemical and Staining Properties

The fundamental properties of this compound are summarized in the table below. It is a brilliant red powder soluble in water and ethanol.[3]

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 17102 | [3] |

| CAS Number | 67786-14-6 | [3] |

| Molecular Formula | C₁₇H₁₁F₃N₃NaO₄S | [2][3] |

| Molecular Weight | 433.34 g/mol | [2][3] |

| Appearance | Red powder | [2] |

| Molecular Structure | Monoazo | [2] |

| Shade | Brilliant red | [3] |

Table 1: Physicochemical Properties of this compound.

Mechanism of Staining

The primary mechanism of action for this compound in biological staining is based on electrostatic interactions.[4] As an acid dye, it is anionic (carries a net negative charge) and therefore binds to cationic (positively charged) components in tissues.[4]

At an acidic pH, the amino groups of proteins in the cytoplasm and extracellular matrix become protonated, resulting in a net positive charge.[4] This facilitates the binding of the negatively charged this compound dye molecules. The intensity of the staining is therefore pH-dependent, with enhanced staining typically observed in acidic conditions.[4]

Experimental Protocol: General Histological Counterstaining

The following is a general protocol for the use of an acid dye like this compound as a counterstain in histology, typically following nuclear staining with hematoxylin.[4] Note: Optimal staining times and concentrations for this compound may require empirical determination by the researcher.

4.1. Reagents

-

Harris' Hematoxylin

-

1% Acid Alcohol

-

Scott's Tap Water Substitute (or other bluing agent)

-

This compound staining solution (concentration to be optimized, e.g., 0.1-1.0% in distilled water with a small amount of acetic acid)

-

Graded alcohols (70%, 95%, 100%)

-

Xylene (or a xylene substitute)

-

Permanent mounting medium

4.2. Procedure

-

Deparaffinization and Rehydration:

-

Nuclear Staining:

-

Bluing:

-

Counterstaining with this compound:

-

Dehydration, Clearing, and Mounting:

Photophysical Properties and Fluorescence

Applications in Research

Based on its properties as an acid dye, potential research applications for this compound include:

-

General Histological Counterstain: As a substitute for eosin (B541160) in H&E staining to provide red/pink staining of cytoplasm and connective tissue.[4]

-

Trichrome Stains: Potential for inclusion in trichrome staining methods to differentiate muscle, collagen, and other tissue components.[4]

Conclusion

This compound is a monoazo dye with established use in the textile industry and potential, though less documented, applications as a biological stain. Its anionic nature allows for electrostatic binding to positively charged proteins in tissue sections, making it a candidate for a cytoplasmic counterstain. While a general histological protocol can be adapted for its use, specific parameters such as optimal concentration and staining time require empirical validation. Furthermore, a thorough characterization of its photophysical properties is necessary to ascertain its utility in fluorescence-based imaging techniques. This guide provides a foundational understanding for researchers to explore the potential of this compound in their specific staining applications.

References

Methodological & Application

Application Notes and Protocols for Acid Red 337 Staining of Nylon and Silk

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 337 is an anionic dye belonging to the acid dye class, characterized by its vibrant red hue and its efficacy in dyeing protein and polyamide fibers.[1][2] Its molecular structure includes sulfonate groups, which are key to its staining mechanism. This document provides detailed protocols for the application of this compound in the staining of nylon and silk fibers, outlining the underlying principles, experimental procedures, and expected outcomes. This dye is primarily utilized for dyeing and printing on nylon, where it exhibits good wet processing and light fastness.[3] It can also be used on other materials such as leather and wool.[4]

Principle of Application

The application of this compound for staining nylon and silk is predicated on the formation of ionic bonds between the dye molecules and the fiber polymers. In an acidic environment, the amino groups (-NH2) present in the polymer chains of nylon and silk become protonated, acquiring a positive charge (-NH3+). The this compound dye, which is anionic due to its sulfonate groups (-SO3-), is then electrostatically attracted to these positively charged sites on the fibers. This interaction results in the formation of strong ionic bonds, leading to the coloration of the fibers. The process is pH-dependent, with an acidic dyebath being crucial for effective staining.

Quantitative Data Summary

The following table summarizes the key parameters and expected fastness properties for staining nylon and silk with this compound. These values are starting points and may require optimization based on the specific material and desired color intensity.

| Parameter | Nylon | Silk |

| Dye Concentration (% owf) | 0.5 - 2.0% | 0.5 - 2.0% |

| Liquor Ratio | 1:20 to 1:40 | 1:30 to 1:50 |

| pH | 4.0 - 5.5 | 4.5 - 5.5 |

| Starting Temperature | 40°C | 30°C |

| Rate of Temperature Rise | 1-2°C / minute | 1-2°C / minute |

| Final Dyeing Temperature | 90 - 100°C | 85 - 95°C |

| Dyeing Time at Final Temp. | 30 - 60 minutes | 30 - 60 minutes |

| Auxiliaries (% owf) | ||

| Acetic Acid or Formic Acid | As needed to adjust pH | As needed to adjust pH |

| Sodium Sulfate (Glauber's Salt) | 5 - 10% | 5 - 10% |

| Light Fastness (ISO 105-B02) | 5 - 6 | 4 - 5 |

| Washing Fastness (ISO 105-C06) | 4 - 5 | 4 |

| Perspiration Fastness (ISO 105-E04) | 4 - 5 | 4 |

% owf = on weight of fiber

Experimental Protocols

Materials:

-

This compound dye powder

-

Nylon or Silk substrate

-

Distilled or deionized water

-

Glacial Acetic Acid or Formic Acid (for pH adjustment)

-

Sodium Sulfate (Glauber's salt - acts as a leveling agent)

-

Non-ionic wetting agent (optional)

-

Beakers or dyeing vessels

-

Heating and stirring apparatus (e.g., hot plate with magnetic stirrer, water bath)

-

Graduated cylinders and pipettes

-

pH meter or pH indicator strips

-

Glass stirring rod

-

Rinsing beakers

-

Drying oven or air-drying rack

Protocol 1: Staining of Nylon

-

Preparation of the Dyebath:

-

Weigh the nylon substrate to be dyed.

-

In a suitable dyeing vessel, dissolve the required amount of this compound (e.g., 1.0% owf) in distilled water at a liquor ratio of 1:30.

-

Add Sodium Sulfate (e.g., 10% owf) to the dyebath and stir until dissolved. This will promote even dye uptake.

-

If using, add a small amount of non-ionic wetting agent (e.g., 0.5% owf).

-

-

Dyeing Procedure:

-

Thoroughly wet the nylon substrate with water before introducing it to the dyebath.

-

Place the wetted nylon into the dyebath at approximately 40°C.

-

Slowly increase the temperature of the dyebath to 90-100°C at a rate of 1-2°C per minute while stirring gently.[2]

-

Once the temperature reaches 60-70°C, add the required amount of acetic acid or formic acid to adjust the pH to between 4.0 and 5.5.

-

Continue to heat the dyebath to the final temperature of 90-100°C and maintain this temperature for 30-60 minutes, continuing to stir.

-

-

Rinsing and Drying:

-

After the dyeing time has elapsed, allow the dyebath to cool gradually to about 60-70°C.

-

Remove the nylon from the dyebath and rinse it thoroughly with warm water, followed by cold running water until the rinse water is clear.

-

The stained nylon can then be air-dried or dried in a low-temperature oven.

-

Protocol 2: Staining of Silk

-

Preparation of the Dyebath:

-

Weigh the silk substrate.

-

In a dyeing vessel, dissolve the calculated amount of this compound (e.g., 1.0% owf) in distilled water at a liquor ratio of 1:40.

-

Add Sodium Sulfate (e.g., 10% owf) and stir until fully dissolved.

-

-

Dyeing Procedure:

-

Immerse the wetted silk substrate into the dyebath at approximately 30°C.

-

Gradually raise the temperature to 85-95°C at a rate of 1-2°C per minute with gentle agitation.

-

At around 50-60°C, add the necessary amount of acetic acid to achieve a pH of 4.5 to 5.5.

-

Maintain the final temperature for 30-60 minutes, ensuring the silk is kept moving gently to prevent uneven dyeing.

-

-

Rinsing and Drying:

-

After dyeing, let the dyebath cool to about 50-60°C before removing the silk.

-

Rinse the silk with warm water and then cold water until the water runs clear.

-

Gently squeeze out excess water and air-dry the silk away from direct sunlight and heat.

-

Visualization of Experimental Workflow

Caption: Workflow for this compound staining of nylon and silk.

References

- 1. specialchem.com [specialchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Acid Red ARL - Acid Red F-2G from Emperor Chem [emperordye.com]

- 4. Skyacido® this compound Dark Red Fabric Dye - Buy this compound, this compound for wool, Acid Red for fabric dye Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

Using Acid Red 337 for visualizing protein-protein interactions.

An important disclaimer: The use of Acid Red 337 for the direct visualization of protein-protein interactions is an exploratory application. The following protocols are hypothetical and based on the established principles of using acid dyes for total protein staining and the application of extrinsic fluorescent dyes in biophysical assays. These methods have not been empirically validated for this specific dye and will require significant optimization for any particular experimental system.

Application Note: this compound

Introduction

This compound is a brilliant red, water-soluble anionic azo dye.[1] While primarily utilized in the textile industry, its chemical properties—namely its ability to bind to proteins and its fluorescent nature—suggest potential utility in biochemical and molecular biology applications.[2][3] This document outlines two hypothetical applications of this compound for studying protein-protein interactions (PPIs):

-

Total Protein Staining on Membranes Post-Co-Immunoprecipitation: An indirect method to visualize co-eluted proteins.

-

In-Solution Fluorescence Assay: A quantitative method to characterize PPIs by monitoring changes in the dye's fluorescence.

These proposed methods leverage the principles of electrostatic and hydrophobic interactions between the dye and proteins, and the sensitivity of fluorescent molecules to their local microenvironment.[4]

Application 1: Total Protein Staining After Co-Immunoprecipitation

Principle

Co-immunoprecipitation (Co-IP) is a robust technique used to enrich a specific "bait" protein along with its interacting "prey" partners from a cell lysate.[5][6] After separating the resulting protein complex by SDS-PAGE and transferring it to a membrane (e.g., PVDF or nitrocellulose), this compound can be used as a rapid, reversible total protein stain. This allows for the visualization of the bait protein and any co-precipitated partners, confirming the success of the immunoprecipitation and providing a preliminary overview of the interaction before proceeding to more specific detection methods like Western blotting. The staining mechanism is based on the non-covalent interaction of the anionic dye with positively charged amino acid residues in an acidic environment.

Experimental Protocol

This protocol assumes a standard Co-IP has already been performed and the eluate is ready for analysis.

-

SDS-PAGE and Protein Transfer:

-

Separate the Co-IP eluate and control samples (e.g., IgG control, input lysate) on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane according to standard protocols.

-

-

Membrane Staining with this compound:

-

Following transfer, briefly wash the membrane in deionized water for 5 minutes to remove any residual transfer buffer.[7]

-

Place the membrane in a clean tray and add a sufficient volume of this compound Staining Solution to completely submerge it.

-

Incubate for 5-10 minutes at room temperature with gentle agitation.

-

Pour off the staining solution (it can be reused several times).

-

-

Destaining and Visualization:

-

Wash the stained membrane with Destaining Solution (deionized water) for 1-3 minutes with gentle agitation.

-

Repeat the wash step with fresh Destaining Solution until protein bands are clearly visible against a clear background. For more controlled destaining, the Alternative Destain solution can be used.

-

Image the membrane using a standard white light gel documentation system or a flatbed scanner. The protein bands will appear red.

-

-

Reversibility for Immunodetection:

-

To proceed with Western blotting, continue washing the membrane with deionized water or a mild buffer (e.g., TBS-T) until the red color has completely disappeared.

-

The membrane can then be moved to the blocking step of a standard immunodetection protocol.

-

Data Presentation: Reagent Composition

| Reagent | Component | Concentration (w/v or v/v) | Notes |

| Staining Solution | This compound | 0.1% | To prepare 100 mL, dissolve 100 mg of this compound in 95 mL of deionized water. Add 5 mL of glacial acetic acid. Mix thoroughly and filter if necessary. Store at room temperature, protected from light. |

| Glacial Acetic Acid | 5% | ||

| Destaining Solution | Deionized Water | 100% | For rapid and complete removal of the stain. |

| Alternative Destain | Acetic Acid | 0.1% | For slower, more controlled destaining. |

Workflow Visualization

Application 2: In-Solution Fluorescence Assay for PPI Detection

Principle

The fluorescence properties of certain dyes, including their quantum yield and emission spectra, are often sensitive to the polarity and viscosity of their immediate environment.[4] This principle can be exploited to study PPIs. In a solution containing two proteins of interest and this compound, the formation of a protein-protein complex may create a new binding site for the dye at the protein interface or alter the conformation of one of the proteins, thereby changing the environment of a bound dye molecule. This change can lead to a measurable increase (dequenching) or decrease (quenching) in fluorescence intensity.[8] By titrating one protein into a solution of the other and monitoring the fluorescence of this compound, one can determine the binding affinity (dissociation constant, Kd) and stoichiometry of the interaction.

Experimental Protocol

-

Preparation:

-

Prepare stock solutions of purified Protein A, purified Protein B, and this compound in a suitable, filtered assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

-

-

Fluorescence Titration:

-

In a fluorometer cuvette, prepare a solution containing a fixed concentration of Protein A (e.g., 1 µM) and a low, non-saturating concentration of this compound (e.g., 100 nM).

-

Record the baseline fluorescence intensity at the predetermined emission wavelength.

-

Add small, incremental aliquots of the concentrated Protein B stock solution to the cuvette.

-

After each addition, mix gently and allow the system to equilibrate for 2-5 minutes before recording the fluorescence intensity.

-

Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of the binding interaction.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution by multiplying each reading by a factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of titrant added.

-

Plot the change in fluorescence (ΔF) against the concentration of Protein B.

-

Fit the resulting binding curve to a suitable binding model (e.g., a one-site specific binding equation) using non-linear regression software to calculate the dissociation constant (Kd).

-

Data Presentation: Hypothetical Quantitative Data

The following table presents example data from a hypothetical fluorescence titration experiment.

| [Protein B] (µM) | Raw Fluorescence (a.u.) | Corrected Fluorescence (a.u.) | Δ Fluorescence (a.u.) |

| 0.0 | 150.2 | 150.2 | 0.0 |

| 0.1 | 165.8 | 166.0 | 15.8 |

| 0.2 | 180.1 | 180.5 | 30.3 |

| 0.5 | 215.6 | 216.7 | 66.5 |

| 1.0 | 260.4 | 263.0 | 112.8 |

| 2.0 | 310.9 | 317.1 | 166.9 |

| 5.0 | 365.1 | 379.7 | 229.5 |

| 10.0 | 385.3 | 408.4 | 258.2 |

| 20.0 | 390.1 | 421.3 | 271.1 |

Derived Binding Parameters (Hypothetical)

| Parameter | Value | Description |

| Kd (Dissociation Constant) | 1.8 µM | Concentration of Protein B at which 50% of Protein A is bound. |

| Bmax (Max Fluorescence Change) | 275 a.u. | The maximum change in fluorescence at saturation. |

| n (Hill Coefficient) | 1.05 | Suggests a 1:1 binding stoichiometry for the interaction. |

Principle Visualization

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Acid Red ARL - Acid Red F-2G from Emperor Chem [emperordye.com]

- 4. Extrinsic Fluorescent Dyes as Tools for Protein Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 6. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 7. bioscience.co.uk [bioscience.co.uk]

- 8. Fluorescence strategies for high-throughput quantification of protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for live cell imaging with red fluorescent dyes.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful technique that allows for the real-time visualization of dynamic cellular processes. The use of fluorescent dyes that emit in the red spectrum is particularly advantageous due to the reduced phototoxicity and lower autofluorescence of biological samples at longer wavelengths.[1][2] This document provides detailed application notes and protocols for the use of common red fluorescent dyes in live cell imaging, tailored for researchers, scientists, and drug development professionals.

Featured Red Fluorescent Dyes

A variety of red fluorescent dyes are available, each with specific targets and properties. The selection of an appropriate dye is critical for successful live cell imaging. Below is a summary of commonly used red fluorescent dyes for labeling different cellular organelles.

| Dye Name | Target Organelle | Excitation (nm) | Emission (nm) | Key Features |

| MitoTracker™ Red CMXRos | Mitochondria | ~579 | ~599 | Accumulates in active mitochondria; well-retained after fixation.[3][4][5] |

| LysoTracker™ Red DND-99 | Lysosomes | ~577 | ~590 | Accumulates in acidic organelles; suitable for live cells.[6][7][8] |

| CellMask™ Deep Red | Plasma Membrane | ~649 | ~666 | Uniform plasma membrane staining; slow to internalize.[9] |

| DiD | Plasma Membrane | ~644 | ~665 | Lipophilic dye for labeling cell membranes and other lipid structures.[10] |

| PlasMem Bright Red | Plasma Membrane | ~561 | ~560-700 | Water-soluble and suitable for long-term plasma membrane staining.[11] |

Experimental Protocols

General Workflow for Live Cell Imaging

Successful live cell imaging involves a series of sequential steps, from cell preparation to image analysis. The following diagram outlines a typical workflow.

Protocol for Staining Mitochondria with MitoTracker™ Red CMXRos

MitoTracker™ Red CMXRos is a red-fluorescent dye that stains mitochondria in live cells and its accumulation is dependent upon membrane potential.[3][4]

Materials:

-

MitoTracker™ Red CMXRos (e.g., Thermo Fisher Scientific, Cell Signaling Technology)[3][12]

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging vessel (e.g., glass-bottom dish or chamber slide)

Protocol:

-

Stock Solution Preparation:

-

Cell Preparation:

-

Plate cells on a live-cell imaging vessel and culture until they reach the desired confluency.

-

-

Staining:

-

Prepare a final working solution of MitoTracker™ Red CMXRos in pre-warmed complete cell culture medium. The optimal concentration typically ranges from 50 nM to 200 nM, but should be determined empirically for each cell type.[3][5]

-

Remove the culture medium from the cells and add the staining solution.

-

Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator.[3][5]

-

-

Washing (Optional but Recommended):

-

Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye.[13]

-

-

Imaging:

Protocol for Staining Lysosomes with LysoTracker™ Red DND-99

LysoTracker™ Red DND-99 is a fluorescent dye that selectively accumulates in acidic organelles, such as lysosomes.[6][7]

Materials:

-

LysoTracker™ Red DND-99 (e.g., Thermo Fisher Scientific)

-

Complete cell culture medium

-

PBS

Protocol:

-

Stock Solution Preparation:

-

LysoTracker™ Red DND-99 is typically supplied as a 1 mM solution in DMSO.

-

-

Cell Preparation:

-

Plate cells on a live-cell imaging vessel and culture to the desired confluency.

-

-

Staining:

-

Washing (Optional):

-